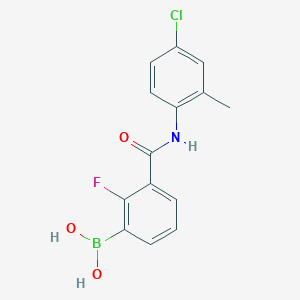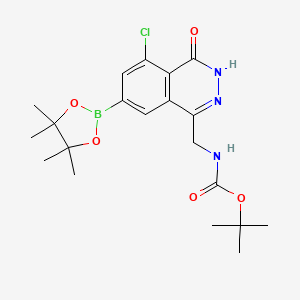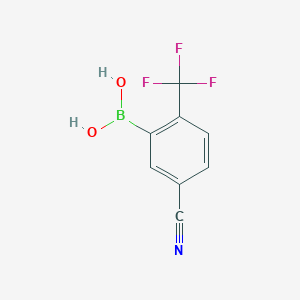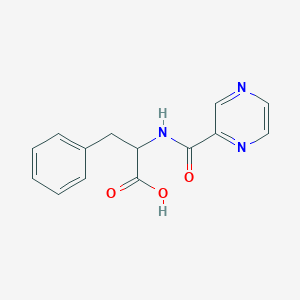![molecular formula C11H10N4O5 B13402303 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate](/img/structure/B13402303.png)
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate is a compound that belongs to the family of nitrobenzoxadiazole derivatives. These compounds are known for their fluorescent properties and are widely used in various scientific research applications. The presence of the nitro group and the oxadiazole ring in its structure contributes to its unique chemical and physical properties.
Preparation Methods
The synthesis of 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate typically involves the reaction of 7-nitrobenzo[c][1,2,5]oxadiazole with an appropriate amine and acrylate. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction. The compound can be purified using column chromatography and crystallization techniques .
Chemical Reactions Analysis
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The acrylate group can participate in nucleophilic substitution reactions.
Addition: The double bond in the acrylate group can undergo addition reactions with various reagents.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles for substitution, and electrophiles for addition reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific molecules.
Biology: Employed in fluorescence microscopy to label and visualize biological molecules and structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of fluorescent dyes and materials for various industrial applications .
Mechanism of Action
The mechanism of action of 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate involves its interaction with specific molecular targets. The nitrobenzoxadiazole moiety binds to target proteins or molecules, leading to fluorescence emission. This property is exploited in various assays and imaging techniques to detect and quantify the presence of specific targets .
Comparison with Similar Compounds
2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate can be compared with other nitrobenzoxadiazole derivatives such as:
- 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)pyridine 1-oxide
- Celecoxib-NBD
- N,N-Bis(7-nitrobenz[c][1,2,5]oxadiazol-4-yl)cystamine
These compounds share similar fluorescent properties but differ in their specific applications and molecular targets. The unique structure of this compound, particularly the presence of the acrylate group, allows it to participate in a wider range of chemical reactions and applications .
Properties
Molecular Formula |
C11H10N4O5 |
|---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C11H10N4O5/c1-2-9(16)19-6-5-12-7-3-4-8(15(17)18)11-10(7)13-20-14-11/h2-4,12H,1,5-6H2 |
InChI Key |
TWNXVWJIRKEVNK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid](/img/structure/B13402221.png)

![3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B13402231.png)
![[[(2R,3S,5R)-5-[5-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13402239.png)

![6-(1-Hydroxyethyl)-3-({2-[(iminomethyl)amino]ethyl}sulfanyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402256.png)
![2-Methyl-3-[2-(pyridin-2-YL)pyrimidin-4-YL]-1,6-naphthyridine](/img/structure/B13402258.png)



![3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13402298.png)


![methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13402308.png)
